Introduction: The Adamantane Scaffold—A Privileged Structure in Medicinal Chemistry
Introduction: The Adamantane Scaffold—A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 4-Oxoadamantane-1-carboxylic acid (CAS: 56674-87-4)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Oxoadamantane-1-carboxylic acid. It moves beyond a simple data sheet to provide in-depth scientific context, field-proven insights, and detailed methodologies, reflecting the compound's growing importance as a versatile building block in modern therapeutics.
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has established itself as a "privileged structure" in drug design.[1][2] First discovered in petroleum in 1933, its unique three-dimensional cage-like structure offers a robust anchor to orient pharmacophores for optimal interaction with biological targets.[2][3][4] This has led to the development of numerous successful drugs across a wide range of therapeutic areas.[1]
Notable examples include:
-
Antivirals: Amantadine and Rimantadine were early successes, targeting the M2 proton channel of the influenza A virus to inhibit viral uncoating.[5][6][7][8]
-
Neurodegenerative Diseases: Memantine, an NMDA receptor antagonist, is used to treat Alzheimer's disease, showcasing the scaffold's ability to interact with central nervous system targets.[1][6]
-
Antidiabetics: Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes, where the adamantyl group plays a key role in binding to the enzyme's active site.[1][3][9]
4-Oxoadamantane-1-carboxylic acid (CAS: 56674-87-4) is a bifunctional derivative that leverages this privileged scaffold. The presence of a ketone at the C4 position and a carboxylic acid at a bridgehead (C1) position provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate for constructing complex molecules and exploring new chemical space.[10][11]
Section 1: Core Molecular Profile
Understanding the fundamental physicochemical and spectroscopic characteristics of 4-Oxoadamantane-1-carboxylic acid is critical for its effective use in synthesis and analysis.
Physicochemical Properties
The compound's properties are summarized below, compiled from authoritative chemical databases and supplier technical sheets.[12][13][14]
| Property | Value | Source |
| CAS Number | 56674-87-4 | [12][13][15] |
| Molecular Formula | C₁₁H₁₄O₃ | [12][13] |
| Molecular Weight | 194.23 g/mol | [12][13] |
| IUPAC Name | 4-oxoadamantane-1-carboxylic acid | [12] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 170-174 °C | |
| SMILES | C1C2CC3CC(C2)(CC1C3=O)C(=O)O | [12][16] |
| InChIKey | VFNJWHFPIRNNRQ-UHFFFAOYSA-N | [12][16] |
Spectroscopic Signature
The dual functionality of this molecule gives rise to a distinct spectroscopic fingerprint. The following data represents the expected spectral characteristics, which are crucial for reaction monitoring and quality control.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 10 ppm (typically 10-12 ppm) | Highly deshielded proton, often broad due to hydrogen exchange. Its presence is a definitive indicator of the free acid.[17][18] |
| Adamantane Cage Protons | 1.5 - 3.0 ppm | A complex series of multiplets corresponding to the various CH and CH₂ groups within the rigid cage structure. | |
| ¹³C NMR | Ketone Carbonyl (C=O) | > 200 ppm (typically 205-215 ppm) | The downfield shift is characteristic of a ketone carbonyl within a strained ring system. |
| Carboxylic Acid Carbonyl (-C OOH) | 170 - 185 ppm | Characteristic signal for a carboxylic acid carbonyl carbon.[18] | |
| Adamantane Cage Carbons | 25 - 55 ppm | Multiple signals corresponding to the sp³ hybridized carbons of the adamantane framework. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[17][18] |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Sharp peaks corresponding to the sp³ C-H bonds of the adamantane cage, often superimposed on the broad O-H band.[17] | |
| C=O Stretch (Ketone) | ~1720 cm⁻¹ (strong, sharp) | Carbonyl stretch for the cyclic ketone. | |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | Carbonyl stretch for the carboxylic acid. The proximity to the ketone stretch may cause peak overlap. |
Section 2: Synthesis and Purification Workflow
While various synthetic routes can be envisioned, a common approach involves the oxidation of a suitable adamantane precursor. The following protocol is a representative example of how 4-Oxoadamantane-1-carboxylic acid can be prepared from 1-Adamantanecarboxylic acid.
Rationale of the Synthetic Approach
The core principle of this synthesis is the selective oxidation of a C-H bond at a secondary (bridge) position of the adamantane cage. Adamantane's unique structure makes certain positions susceptible to oxidation under strong acidic and oxidizing conditions. Using 1-Adamantanecarboxylic acid as the starting material ensures the carboxyl group is already in place at a bridgehead position.[19] Strong oxidizing agents, such as chromium trioxide in acetic acid (a Jones-type oxidation) or potassium permanganate under specific conditions, can achieve the desired transformation. The choice of a strong acid medium is crucial as it facilitates the reaction and helps to solubilize the otherwise poorly soluble adamantane derivatives.
Visualized Synthesis Workflow
The logical flow from starting material to the final, purified product is depicted below.
Caption: A generalized workflow for the synthesis and purification of 4-Oxoadamantane-1-carboxylic acid.
Detailed Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid
Disclaimer: This protocol involves strong acids and oxidizers and must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1-Adamantanecarboxylic acid (CAS 828-51-3)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Dichromate or Chromium Trioxide
-
Formic Acid (90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 1-Adamantanecarboxylic acid (1 equivalent) to concentrated sulfuric acid (10-15 volumes). Stir the mixture until the solid is fully dissolved. Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.
-
Addition of Oxidant: Prepare a solution of the oxidizing agent (e.g., Potassium Dichromate, ~1.5 equivalents) in a minimal amount of water or, if using Chromium Trioxide, prepare a solution in a mixture of sulfuric acid and water (Jones Reagent). Add this solution dropwise to the stirred adamantane solution, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is critical to prevent runaway exothermic reactions and undesired side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, pour the reaction mixture over a large volume of crushed ice. If a chromium-based oxidant was used, a reducing agent like sodium bisulfite or isopropanol can be added to quench any excess oxidant (indicated by a color change from orange/brown to green).
-
Extraction: The precipitated solid is the crude product. If it does not fully precipitate, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or aqueous ethanol) to obtain pure 4-Oxoadamantane-1-carboxylic acid as a crystalline solid. Dry the final product under vacuum. Trustworthiness Note: The purity of the final compound must be validated by melting point analysis and spectroscopic methods (NMR, IR) as described in Section 1.2.
Section 3: Applications in Drug Discovery and Research
The bifunctional nature of 4-Oxoadamantane-1-carboxylic acid makes it a powerful intermediate. The carboxylic acid allows for the formation of amides, esters, and other acyl derivatives, while the ketone can be used in reductive aminations, Wittig reactions, or as a handle for further functionalization.
Role as a Core Building Block
This compound is primarily used as a key intermediate in multi-step syntheses.[10][11] Its rigid adamantane backbone serves to:
-
Increase Metabolic Stability: The cage structure is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]
-
Enhance Bioavailability: The lipophilic nature of the adamantane core can improve membrane permeability and absorption.[11]
-
Provide a 3D Scaffold: It orients appended functional groups in well-defined spatial arrangements, crucial for precise binding to enzyme active sites or receptor pockets.[4]
Therapeutic Areas of Interest
Derivatives of adamantane carboxylic acids are being explored in multiple therapeutic fields.
Caption: Role of 4-Oxoadamantane-1-carboxylic acid as a precursor to compounds with diverse therapeutic potential.
-
Neurological Disorders: Its structure is a precursor for developing novel NMDA receptor antagonists, building on the success of memantine.[11]
-
Metabolic Diseases: Adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[20][21]
-
Antiviral and Antibacterial Research: The adamantane core is foundational in antiviral research.[4] Furthermore, related compounds like 1-adamantanecarboxylic acid have shown direct antibacterial activity, suggesting potential for developing new anti-infective agents.[22]
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
Hazard Identification
Based on GHS classifications, 4-Oxoadamantane-1-carboxylic acid presents the following hazards:[12]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][23]
-
Handling Practices: Avoid breathing dust.[23] Prevent contact with skin and eyes.[23] After handling, wash hands thoroughly.[15]
-
Spill Management: In case of a spill, collect the material promptly and dispose of it in accordance with local regulations.[23]
Storage Conditions
Store the container tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials.[23][24] Storing at <15°C in a dark place is recommended for long-term stability.
References
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Wikipedia. (n.d.). Adamantane. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2022). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]
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Drugs.com. (n.d.). List of Adamantane antivirals. [Link]
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Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
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SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
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Wikipedia. (n.d.). Amantadine. [Link]
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Axios Research. (n.d.). 4-Oxoadamantane-1-carboxylic Acid - CAS - 56674-87-4. [Link]
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ChemBK. (2024). 4-Oxo-1-adamantanecarboxylic acid. [Link]
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Capot Chemical. (n.d.). 56674-87-4 | 4-oxo-1-adamantanecarboxylic acid. [Link]
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PubChemLite. (n.d.). 4-oxoadamantane-1-carboxylic acid (C11H14O3). [Link]
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MySkinRecipes. (n.d.). 4-Oxo-1-adamantanecarboxylic Acid. [Link]
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Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. [Link]
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Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]
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ResearchGate. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
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